molecular formula C9H18ClNO4 B7911104 (S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride

(S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride

Cat. No.: B7911104
M. Wt: 239.69 g/mol
InChI Key: JATPLOXBFFRHDN-QRPNPIFTSA-N
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Description

(S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride typically involves the esterification of (S)-3-Hydroxy-4-(trimethylammonio)butanoate. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters is crucial to achieving high purity and efficiency in industrial production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield (S)-3-Hydroxy-4-(trimethylammonio)butanoate and acetic acid.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base solutions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: (S)-3-Hydroxy-4-(trimethylammonio)butanoate and acetic acid.

    Oxidation: Various oxidation products depending on the conditions and reagents used.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

(S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its role in cellular metabolism and its potential effects on mitochondrial function.

    Medicine: Explored for its potential therapeutic applications, including its role in fatty acid metabolism and its effects on metabolic disorders.

    Industry: Utilized in the production of specialized chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride involves its interaction with cellular enzymes and metabolic pathways. As a derivative of carnitine, it plays a role in the transport of fatty acids into mitochondria for β-oxidation. This process is crucial for energy production in cells. The compound’s effects are mediated through its interaction with carnitine acyltransferases and other related enzymes.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Hydroxy-4-(trimethylammonio)butanoate: A precursor to (S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride, involved in similar metabolic pathways.

    3-Methyl-4-(trimethylammonio)butanoate: A structural analog with similar properties and applications.

    4-(Trimethylammonio)pentanoate: Another analog with comparable biological activities.

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its role in fatty acid metabolism and potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

(3S)-3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATPLOXBFFRHDN-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5080-50-2
Record name 1-Propanaminium, 2-(acetyloxy)-3-carboxy-N,N,N-trimethyl-, chloride (1:1), (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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